Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives. It is a key intermediate in the synthesis of various pharmaceuticals, including Febuxostat, which is used to treat gout by inhibiting xanthine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with metal nitrate in the presence of acid chloride and N,N-Dimethylformamide (DMF). This method improves yield and economic efficiency compared to previous methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Metal catalysts and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted thiazoles, and various other functionalized compounds.
Scientific Research Applications
Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals like Febuxostat.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes and proteins. For instance, in the case of Febuxostat, it inhibits xanthine oxidase, thereby reducing the production of uric acid. The molecular targets and pathways involved include the active sites of enzymes where the compound binds and inhibits their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate
- Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is unique due to its specific functional groups that allow for a wide range of chemical reactions and its role as a key intermediate in the synthesis of important pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVKTGODUOAVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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